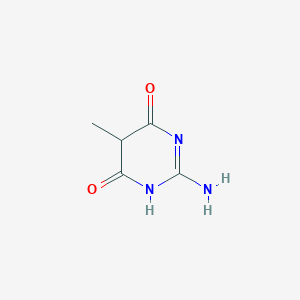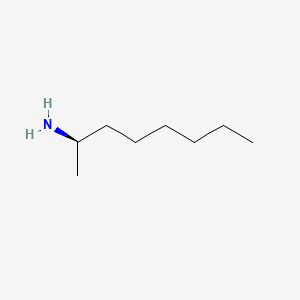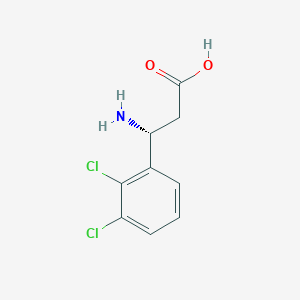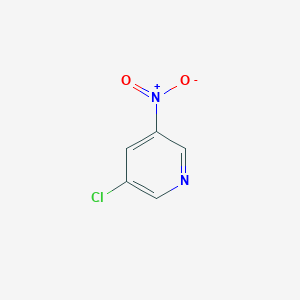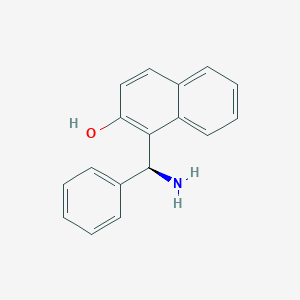
3-(4-Methylphenyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(4-Methylphenyl)aniline can be achieved by various methods. For instance, one method involves the direct reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic amines using NaBH4 in the presence of I2 as a reducing agent .
Molecular Structure Analysis
The molecular formula of 3-(4-Methylphenyl)aniline is C13H13N. Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out using the density functional method .
Chemical Reactions Analysis
3-(4-Methylphenyl)aniline can undergo various chemical reactions. For instance, it can participate in a direct reductive amination reaction with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using NaBH4 in the presence of I2 as a reducing agent .
Physical And Chemical Properties Analysis
3-(4-Methylphenyl)aniline is a colorless to slightly yellow liquid. The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Anilines
- Field : Organic Chemistry
- Application : Anilines are used in a wide range of chemical reactions, including the formation of various precursors and substrates .
- Method : The synthesis of anilines involves several reactions, mechanisms, and catalysts. It starts with the formation of anilines from various precursors and substrates .
- Results : The synthesis of anilines is a comprehensive process that results in the formation of anilines from various precursors and substrates .
-
Methylation of Anilines
- Field : Catalysis Science & Technology
- Application : Anilines can be effectively methylated with methanol to selectively give N-methylanilines .
- Method : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results : The methylation of anilines with methanol results in the formation of N-methylanilines .
-
Synthesis of Aniline-based Triarylmethanes
- Field : Organic Chemistry
- Application : Aniline-based triarylmethanes are synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
- Method : The synthesis is carried out using Brönsted acidic ionic liquid as a powerful catalyst .
- Results : The result is the formation of aniline-based triarylmethanes .
Safety And Hazards
3-(4-Methylphenyl)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer. It also causes damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGPGAOVHOANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361409 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)aniline | |
CAS RN |
400751-16-8 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



